molecular formula C7H16ClNO2 B1450282 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride CAS No. 1803591-21-0

2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride

Cat. No. B1450282
M. Wt: 181.66 g/mol
InChI Key: MWJWZNDRKWIPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride, also known as 3-piperidinyloxyethylalcohol hydrochloride, is a compound with the molecular formula C7H16ClNO2. It has a molecular weight of 181.66 g/mol . This compound is a white powder.


Molecular Structure Analysis

The InChI code for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride is 1S/C7H15NO2.ClH/c9-4-5-10-7-2-1-3-8-6-7;/h7-9H,1-6H2;1H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride is a white powder. It has a molecular weight of 181.66 g/mol . The compound should be stored at room temperature .

Scientific Research Applications

  • Chemical Synthesis and Derivatives : A comprehensive chapter by R. Vardanyan (2018) discusses the synthesis and pharmacological properties of derivatives of 2-(piperidin-1-yl)ethan-1-ol, among others. These derivatives have varying applications in pharmacology.

  • Inhibitors of Blood Platelet Aggregation : Research by J. M. Grisar et al. (1976) discovered that certain derivatives of 2-(piperidin-1-yl)ethan-1-ol effectively inhibit ADP-induced aggregation of blood platelets, a crucial function in the study of cardiovascular diseases.

  • Growth-Promoting Activity in Agriculture : A study by M. Omirzak et al. (2013) found that a derivative of 2-(piperidin-1-yl)ethan-1-ol hydrochloride showed significant growth-promoting activity when used in the pre-sowing treatment of beetroot seeds and potatoes.

  • Antibacterial Activity : Research conducted by Ram C.Merugu et al. (2010) demonstrated that certain derivatives of 2-(piperidin-1-yl)ethan-1-ol have notable antibacterial activity, which is essential for developing new antimicrobial agents.

  • Cytotoxic Studies and Docking Studies : A compound synthesized from 2-(piperidin-1-yl)ethan-1-ol was analyzed for its cytotoxic properties by M. Govindhan et al. (2017). This study is vital for understanding the compound's potential as a cancer therapeutic agent.

  • Antiarrhythmic Drug Potential : The potential of piperidyl-4-ethane derivatives, related to 2-(piperidin-1-yl)ethan-1-ol, as class III antiarrhythmic drugs was explored by R. G. Glushkov et al. (2011). This is crucial for the development of new cardiac medications.

  • Corrosion Inhibition on Mild Steel : A study by Mriganka Das et al. (2017) investigated the use of compounds including 2-(piperidin-1-yl)ethan-1-ol derivatives for inhibiting corrosion on mild steel, which has applications in material science and engineering.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with this compound are H315, H319, and H335 .

properties

IUPAC Name

2-piperidin-3-yloxyethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c9-4-5-10-7-2-1-3-8-6-7;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJWZNDRKWIPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride
Reactant of Route 2
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride
Reactant of Route 3
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride
Reactant of Route 4
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride
Reactant of Route 5
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.